1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- is a chemical compound with the molecular formula C19H38N4. It is a derivative of 1,2,4-triazole, a heterocyclic compound known for its diverse pharmacological activities, including antifungal and antiviral properties
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- typically involves the reaction of hydrazine derivatives with suitable electrophiles. One common method is the Einhorn–Brunner reaction, which is used to prepare 1,2,4-triazoles . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antifungal and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- is based on its ability to inhibit the biosynthesis of ergosterol, a major component of fungal cell membranes. This inhibition disrupts the fungal cell membrane, leading to cell death . The compound targets the enzyme 14-α-demethylase, which is involved in the biosynthesis of ergosterol.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole: A basic triazole compound with similar antifungal properties.
1H-1,2,4-Triazole, 1-(tricyclohexylstannyl)-: A derivative used in various chemical reactions.
1H-1,2,3-Triazole analogs: Compounds with similar structures but different chemical properties.
Eigenschaften
91273-04-0 | |
Molekularformel |
C19H38N4 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
2-ethyl-N-(2-ethylhexyl)-N-(1,2,4-triazol-1-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C19H38N4/c1-5-9-11-18(7-3)13-22(17-23-16-20-15-21-23)14-19(8-4)12-10-6-2/h15-16,18-19H,5-14,17H2,1-4H3 |
InChI-Schlüssel |
AVBBHCMDRGQBNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN(CC(CC)CCCC)CN1C=NC=N1 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.